molecular formula C9H18N2O B7862760 N-Ethyl-N-piperidin-3-yl-acetamide

N-Ethyl-N-piperidin-3-yl-acetamide

Cat. No.: B7862760
M. Wt: 170.25 g/mol
InChI Key: ZLLOCWUTHBPPHJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds as Privileged Structures in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of medicinal agents. It is the most frequently utilized heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). The prevalence of this scaffold has led to it being classified as a "privileged structure". This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, making them highly valuable starting points for drug discovery. The utility of the piperidine scaffold is demonstrated in its presence in over 70 commercialized drugs, including blockbuster pharmaceuticals.

The versatility of piperidine and its derivatives stems from several key characteristics. Its saturated, flexible ring system allows it to adopt various conformations, enabling it to fit into a wide array of protein binding sites. Furthermore, the nitrogen atom provides a site for substitution, which can be used to modulate the compound's physicochemical properties, such as basicity and solubility, and to introduce specific interactions with biological targets. The introduction of chiral centers into the piperidine ring can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and potentially reduce cardiac toxicity.

Piperidine-containing compounds have been successfully developed for a wide range of therapeutic applications, including as central nervous system (CNS) modulators, anti-cancer drugs, analgesics, antihistamines, anticoagulants, and antiaggregants. This broad spectrum of activity underscores the importance of the piperidine scaffold in generating structurally diverse libraries of compounds for screening against various diseases. ajchem-a.comnih.gov Recent research continues to explore new methods for synthesizing highly substituted piperidine analogs to investigate their potential as treatments for conditions like Alzheimer's disease and to assess their antioxidant properties. ajchem-a.comvenkatasailifesciences.com

Role of Acetamide (B32628) Moieties in Modulating Biological Activity

The acetamide group (CH₃CONH-) is another crucial functional moiety in medicinal chemistry, recognized for its ability to modulate the biological activity and pharmacokinetic properties of a molecule. Acetamide derivatives are found in numerous therapeutic agents and are known to possess a wide range of pharmacological effects. nih.gov For instance, paracetamol, one of the most widely used analgesic and antipyretic drugs globally, features an acetamide group. nih.gov

The acetamide moiety can form hydrogen bonds through its N-H and C=O groups, which allows it to interact with biological receptors such as enzymes and proteins. These interactions are fundamental to the mechanism of action for many drugs. Research has shown that incorporating an acetamide group can lead to compounds with anti-inflammatory, antioxidant, anti-cancer, anti-convulsant, and antimicrobial activities. nih.govnih.gov

Furthermore, the acetamide functional group can influence a molecule's bioavailability. For example, the chemical modification of flavonoids with acetamide moieties has been shown to improve their bioavailability and antioxidant properties. uni.lu In the context of drug design, acetamide derivatives are continuously being synthesized and evaluated for various therapeutic purposes, including as inhibitors of enzymes like heme oxygenase-1 for anti-proliferative effects and as potential herbicidal agents. scielo.brsigmaaldrich.com A study published in the Pakistan Journal of Pharmaceutical Sciences described the synthesis of novel N-substituted acetamide derivatives bearing a piperidine moiety that were evaluated as inhibitors for acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with many showing promising activity. kfupm.edu.sanih.gov

Contextualization of N-Ethyl-N-piperidin-3-yl-acetamide within N-Substituted Piperidinyl Acetamide Derivatives

This compound belongs to the class of N-substituted piperidinyl acetamides. Its structure consists of a piperidine ring where the nitrogen atom at position 1 is substituted with an ethyl group, and the nitrogen atom of an acetamide group is attached at position 3 of the piperidine ring.

While specific research detailing the synthesis and biological evaluation of this compound is not extensively available in published literature, its potential can be inferred from the activities of structurally related compounds. For instance, various N-substituted piperidines have been investigated for their potential as anti-Alzheimer's agents, acting as acetylcholinesterase inhibitors. scielo.br The combination of the piperidine scaffold, known to be active in the CNS, with the acetamide moiety, a key feature in many bioactive molecules, suggests that this compound could be a candidate for neurological drug discovery.

Comparing its structure to known compounds provides further context. PubChem, a database of chemical molecules, contains an entry for N-(piperidin-3-yl)acetamide, which is the parent compound without the N-ethyl group. nih.gov Another related compound is N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide, which has an aminoethyl group on the piperidine nitrogen instead of an ethyl group. nih.gov The specific N-ethyl substitution in this compound would be expected to increase its lipophilicity compared to the unsubstituted N-(piperidin-3-yl)acetamide, which could influence its ability to cross the blood-brain barrier and affect its pharmacokinetic profile.

Studies on other N-substituted piperidine derivatives have shown a range of biological activities, including antibacterial and enzyme inhibitory effects. nih.govscielo.br The synthesis of various piperidine derivatives is an active area of research, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. ajchem-a.com The structural framework of this compound fits well within the chemical space of these biologically relevant molecules.

Overview of Research Gaps and Future Directions for this compound

The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and biological activity. While the broader class of N-substituted piperidinyl acetamides has been explored, this specific derivative remains largely uninvestigated in the public domain.

Future research should focus on the following areas:

Synthesis and Characterization: The first step would be to develop and optimize a synthetic route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Biological Screening: Based on the known activities of related compounds, this compound should be screened for a variety of biological activities. Given the prevalence of piperidine-containing compounds in CNS-active drugs, initial screening could focus on neurological targets, such as acetylcholinesterase, and other receptors in the brain. scielo.br Its potential as an antimicrobial, anti-inflammatory, or anticancer agent should also be investigated. ajchem-a.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues of this compound with variations in the substituent on the piperidine nitrogen and modifications to the acetamide group would be valuable. These SAR studies would help in identifying the key structural features required for any observed biological activity and in optimizing the lead compound for improved potency and selectivity.

Computational Studies: In silico methods, such as molecular docking, can be employed to predict the potential biological targets of this compound and to understand its binding mode. These computational insights can help in prioritizing and guiding the experimental biological evaluations.

By addressing these research gaps, the scientific community can determine if this compound holds therapeutic potential and whether it can serve as a new scaffold for the development of future medicinal agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-piperidin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOCWUTHBPPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of N Ethyl N Piperidin 3 Yl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the specific electronic environment of each atom, revealing the structure of the compound.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR analysis of N-Ethyl-N-piperidin-3-yl-acetamide is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Based on the structure, one would anticipate signals for the ethyl group protons, the acetyl methyl protons, and the protons of the piperidine (B6355638) ring. The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the methyl (-CH3) protons coupled to the methylene protons. The acetyl group's methyl protons would appear as a sharp singlet, as they have no adjacent protons. The protons on the piperidine ring would likely appear as a series of complex multiplets in the aliphatic region due to their various chemical environments and coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Acetyl CH₃~2.1Singlet (s)3H
Ethyl N-CH₂~3.4Quartet (q)2H
Ethyl CH₃~1.1Triplet (t)3H
Piperidine Ring CH~3.5 - 4.0Multiplet (m)1H
Piperidine Ring CH₂~1.5 - 3.2Multiplet (m)8H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The most downfield signal would correspond to the carbonyl carbon of the acetamide (B32628) group due to the strong deshielding effect of the double-bonded oxygen. The carbons of the piperidine ring and the ethyl group would appear at characteristic chemical shifts in the aliphatic region. The number of observed signals confirms the magnetic equivalence of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O~170
Piperidine C3 (CH-N)~55 - 60
Piperidine C2, C6 (CH₂-N)~45 - 55
Ethyl N-CH₂~40 - 45
Piperidine C4, C5 (CH₂)~20 - 30
Acetyl CH₃~21
Ethyl CH₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a cross-peak between the ethyl group's -CH2- quartet and -CH3 triplet, confirming their connectivity. It would also reveal the complex coupling network between the protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC would be used to definitively assign the previously predicted proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). This is particularly powerful for connecting different functional groups. For instance, HMBC would show correlations between the acetyl methyl protons and the amide carbonyl carbon, and crucially, between the ethyl protons and the C3 carbon of the piperidine ring, confirming the N-ethyl and N-piperidin-3-yl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In EI-MS, a high-energy electron beam ionizes the sample, causing it to fragment in a reproducible manner. The molecular formula of this compound is C₉H₁₈N₂O, giving it a monoisotopic mass of approximately 170.14 Da. The EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would include alpha-cleavage adjacent to the nitrogen atoms and the loss of neutral fragments.

Table 3: Predicted EI-MS Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Lost
170[C₉H₁₈N₂O]⁺ (Molecular Ion)-
155[M - CH₃]⁺Methyl radical
127[M - C₂H₅N]⁺ or [M - COCH₃]⁺Aziridine or Acetyl radical
98[C₅H₁₀N-CH₂]⁺Ethylacetamide radical
84[Piperidine ring fragment]⁺-
43[CH₃CO]⁺ (Acylium ion)N-Ethyl-piperidin-3-amine radical

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures and confirming the identity of a compound. The liquid chromatography step separates the target compound from any impurities, providing a measure of its purity.

The separated compound then enters the mass spectrometer, where a soft ionization technique like Electrospray Ionization (ESI) is typically used. In positive ion mode, this would generate the protonated molecule, [M+H]⁺, at an m/z of approximately 171.15.

The "MS/MS" part of the technique involves selecting this parent ion (m/z 171) and subjecting it to fragmentation. The resulting daughter ions provide a high degree of structural confirmation. This method is considered a gold standard for compound identification in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. In the case of this compound and related compounds, the IR spectrum provides key information about its structural features.

The IR spectrum of an N-substituted acetamide, such as N-ethylacetamide, displays characteristic absorption bands. A notable feature is the amide I band, which is primarily due to the C=O stretching vibration and typically appears in the region of 1650-1630 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The N-H stretching vibration in secondary amides gives rise to a band around 3300-3270 cm⁻¹ in the solid state. Another significant absorption is the N-H in-plane bending vibration, which is observed near 1560-1530 cm⁻¹. nist.govchemicalbook.com

For piperidine-containing structures, characteristic C-H stretching vibrations of the methylene groups in the ring are expected in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the piperidine ring also contributes to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

The analysis of N-acetylpiperidine, a related compound, shows a strong carbonyl absorption band. nih.govchemicalbook.com In more complex piperidine derivatives, the presence of other functional groups will introduce additional characteristic peaks. For instance, hydroxyl groups (O-H) will show a broad absorption band around 3400-3200 cm⁻¹, and the presence of aromatic rings would result in characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Reference
Amide (C=O)Stretch1650-1630 nist.govchemicalbook.com
Amide (N-H)Stretch3300-3270 nist.gov
Amide (N-H)Bend1560-1530 nist.gov
Alkane (C-H)Stretch2950-2850 nist.gov
Piperidine (C-N)Stretch< 1300 nist.gov
Hydroxyl (O-H)Stretch3400-3200 researchgate.net
Aromatic (C=C)Stretch1600-1450 researchgate.net

This is an interactive table. Click on the headers to sort the data.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For piperidine derivatives, the six-membered ring typically adopts a chair conformation, which is the most stable arrangement. nih.govresearchgate.nettandfonline.com However, the presence of bulky substituents or specific crystal packing forces can sometimes lead to other conformations, such as a twist-boat or half-chair form. nih.govtandfonline.com The substituents on the piperidine ring can be oriented in either axial or equatorial positions. researchgate.nettandfonline.comtandfonline.com

In the solid state, the molecules of this compound and its derivatives are likely to be stabilized by a network of intermolecular hydrogen bonds. researchgate.nettandfonline.com For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. researchgate.netresearchgate.net These interactions play a crucial role in determining the crystal packing.

The crystal structure of a compound can reveal the presence of different conformers in the solid state. researchgate.net For example, in some N,N'-substituted piperazines, two distinct conformers were observed in the crystal lattice, arising from the partial double bond character of the amide bond. nih.gov

Table 2: Crystallographic Data for Representative Piperidine Derivatives

CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneMonoclinicP2₁Chair conformation of piperidine ring nih.gov
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneMonoclinicP2₁/cChair conformation of piperidine rings researchgate.nettandfonline.com
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-oneMonoclinicP2₁/cTwist-boat conformation of piperidine ring tandfonline.com
N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-oneOrthorhombicP2₁2₁2₁Chair conformation of piperidine ring tandfonline.com

This is an interactive table. Click on the headers to sort the data.

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the disappearance of the starting materials and the appearance of the product.

In the synthesis of piperidine and piperazine (B1678402) derivatives, TLC is commonly used to determine the reaction's endpoint. nih.govacs.orgacs.org The choice of the mobile phase (eluent) is critical for achieving good separation of the components. A typical eluent system for these types of compounds is a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. nih.govacs.org The separated spots on the TLC plate are visualized under UV light, especially if the compounds contain a UV-active chromophore, or by staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and quantitative technique for determining the purity of a compound. It is widely used in the pharmaceutical industry for quality control.

For the analysis of this compound and its derivatives, a reverse-phase HPLC method would typically be employed. sielc.comethernet.edu.et In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with the addition of a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.com

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under a specific set of HPLC conditions. For some piperazine derivatives, analytical radio-HPLC has been used for the analysis of radiolabeled compounds. nih.gov

Computational and Theoretical Investigations of N Ethyl N Piperidin 3 Yl Acetamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which govern the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For N-Ethyl-N-piperidin-3-yl-acetamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. researchgate.netorientjchem.org This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. orientjchem.org The optimized structure of acetamide (B32628) derivatives often features a nearly planar and trans-configured amide bond. semanticscholar.org These geometric parameters are crucial for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterBondPredicted Value
Bond Lengths (Å) C=O~ 1.24 Å
C-N (amide)~ 1.36 Å
C-N (piperidine)~ 1.47 Å
C-C (ethyl)~ 1.53 Å
**Bond Angles (°) **O=C-N~ 122°
C-N-C (amide)~ 118°
C-N-C (piperidine)~ 112°

Note: These values are representative and based on data for similar acetamide and piperidine (B6355638) structures found in computational studies.

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. orientjchem.orgnih.gov

A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. irjweb.comresearchgate.net For this compound, a smaller energy gap would imply that charge transfer can easily occur within the molecule, making it more reactive. nih.gov Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Table 2: Representative FMO Properties for an Acetamide Analogue

ParameterEnergy (eV)Implication
EHOMO -6.29Electron-donating capability
ELUMO -1.81Electron-accepting capability
Energy Gap (ΔE) 4.48Chemical reactivity and stability

Note: Data is illustrative, based on a representative triazine derivative study, to demonstrate the application of FMO analysis. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich or electron-poor, which in turn helps predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate potential. libretexts.org

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. chemrxiv.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and piperidine ring. This map provides a clear picture of how the molecule would interact with other charged species, such as receptors or enzymes. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which reveals stabilizing intramolecular interactions. researchgate.net These interactions, known as hyperconjugative interactions, are quantified by the stabilization energy, E(2). researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations often focus on a static, single-molecule state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netresearchgate.net

For this compound, an MD simulation would reveal how the piperidine ring and the N-ethyl-acetamide side chain move and rotate in relation to each other. This is crucial for understanding the range of shapes the molecule can adopt, which influences its ability to bind to a biological target. Furthermore, simulating the molecule in a solvent like water would demonstrate how solvent molecules arrange themselves around it and form hydrogen bonds, providing a realistic view of its behavior in a physiological context.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). researchgate.net This method is central to drug discovery for screening potential drug candidates against specific biological targets. researchgate.net For derivatives of acetamide and piperidine, common targets include enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), as well as targets for cancer, like cyclin-dependent kinases. nih.govresearchgate.netresearchgate.net

In a molecular docking study, this compound would be placed into the binding site of a target protein. The simulation calculates the binding energy (or docking score), with a more negative value indicating a more favorable and stable interaction. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results for an Acetamide Analogue Against Neurological Targets

Target ProteinBinding Affinity (kcal/mol)Potential Implication
Acetylcholinesterase (AChE) -7.2Alzheimer's Disease Treatment
Butyrylcholinesterase (BChE) -8.5Alzheimer's Disease Treatment
Monoamine Oxidase B (MAO-B) -8.1Parkinson's Disease Treatment

Note: The binding affinity values are representative and based on docking studies of similar acetamide-based inhibitors to illustrate potential interactions. researchgate.netnih.gov

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding how a molecule like this compound might interact with a specific biological target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.

In studies of analogous compounds, molecular docking has been successfully employed to predict binding modes. For instance, in the investigation of carbazole-based acetamide derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, an induced fit docking (IFD) approach was utilized. nih.gov This method allows for flexibility in both the ligand and the receptor, providing a more realistic model of the binding event. nih.gov Similarly, molecular docking studies on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor, helped to elucidate how it fits into the enzyme's active site. researchgate.net

The affinity of a ligand for its target is often expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Computational models can predict these values, which are then correlated with experimental data. For example, various acetamide derivatives have been evaluated for their binding affinities to different receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. researchgate.net

Table 1: Examples of Predicted/Measured Binding Affinities for Acetamide and Piperidine Analogues

Compound/Analogue ClassTarget Receptor/EnzymeReported Affinity (IC50 / Ki)
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideButyrylcholinesterase (BChE)IC50: 5.12 ± 0.02 µM researchgate.net
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideAcetylcholinesterase (AChE)IC50: 426.14 ± 18.54 µM researchgate.net
4-anilidopiperidine analoguesμ opioid receptorKi: 2 nM - 580 nM nih.gov
N-(arylpiperazinoalkyl)acetamide derivatives5-HT7 ReceptorData available in literature researchgate.net
N-(arylpiperazinoalkyl)acetamide derivativesD2 ReceptorData available in literature researchgate.net
Chromen-2-one acetamide derivativesAcetylcholinesterase (AChE)IC50: 0.24–10.19 mM researchgate.net
Chromen-2-one acetamide derivativesButyrylcholinesterase (BChE)IC50: 0.64–30.08 mM researchgate.net

This table is illustrative and compiles data from studies on various analogues to demonstrate the application of binding affinity prediction.

Identification of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting the binding pose, computational models identify the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to a ligand's affinity and selectivity.

Hydrogen Bonding: These are crucial directional interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). In studies of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues, hydrogen bonds with key residues such as ARG118, ASP151, and GLU119 in the neuraminidase active site were identified as critical for inhibitory activity. semanticscholar.org

Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the receptor. The analysis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide docking revealed that its naphthyl ring forms complementary interactions with tryptophan (Trp 231) and phenylalanine (Phe 329) residues in butyrylcholinesterase, contributing to a more stable complex. researchgate.net

Other Interactions: Other important interactions include pi-pi stacking, cation-pi interactions, and van der Waals forces. For example, carbazole-based acetamide derivatives were found to form amide-pi stacked interactions with the LEU141 residue of the SARS-CoV-2 main protease. nih.gov The total binding free energy for some pyridine (B92270) derivatives has been calculated, with the van der Waals interaction providing the largest favorable contribution. mdpi.com Molecular dynamics simulations on other complex ligands have shown that the loss of even a single hydrogen bond can significantly reduce interaction energy and receptor affinity. unica.it

Table 2: Examples of Key Ligand-Receptor Interactions from Computational Studies of Analogues

Ligand ClassTarget ProteinKey Interacting ResiduesType of Interaction
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesNeuraminidaseARG118, ASP151, GLU119, TRP179, ARG293 semanticscholar.orgHydrogen Bonding, Hydrophobic semanticscholar.org
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideButyrylcholinesteraseTrp 231, Phe 329 researchgate.netHydrophobic researchgate.net
Carbazole-based acetamidesSARS-CoV-2 MproLEU141 nih.govAmide-pi stacking nih.gov
U-47700 analogueMu-opioid receptorTryptophan (Trp) 229 unica.itHydrogen Bonding unica.it

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor and elicit a biological response.

This approach is particularly useful when the 3D structure of the target receptor is unknown. By analyzing a set of known active ligands, a common pharmacophore model can be generated. This model then serves as a 3D query to search virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. For instance, a novel pyridine derivative was designed as a VEGFR-2 inhibitor based on the essential pharmacophoric structural properties required to interact with the enzyme's catalytic pocket. mdpi.com

Prediction of Biological Activity Spectra and Target Identification (e.g., PASS, SwissTargetPrediction)

Computational tools can predict the likely biological activities and potential targets of a compound before it is synthesized and tested in the lab.

PASS (Prediction of Activity Spectra for Substances) is an online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. The prediction is based on a structure-activity relationship analysis of a large training set of known active compounds.

SwissTargetPrediction is another web-based tool that predicts the most probable protein targets of a small molecule. It operates on the principle that similar molecules are likely to bind to similar proteins. By comparing a query molecule to a library of known active ligands, it generates a ranked list of potential targets, which can help in identifying new uses for existing compounds or understanding the mechanism of action of novel ones.

While specific PASS or SwissTargetPrediction results for this compound are not detailed in the available literature, related computational approaches like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are common. For example, studies on flavonoid acetamide derivatives showed they possessed favorable ADMET properties, suggesting they are good drug candidates. rsc.orgresearchgate.net These predictive studies are critical for weeding out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

The process involves calculating a set of molecular descriptors (numerical values that encode structural, physical, or chemical properties) for a series of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the activity.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. In a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors, 2D-QSAR models were developed with high predictive accuracy (q² up to 0.8884). semanticscholar.org

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors related to the 3D steric and electrostatic fields of the molecules. For the same influenza inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were also generated, suggesting that specific structural features are crucial for activity. semanticscholar.org Similarly, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides indicated that electron-withdrawing groups on the phenyl ring were favorable for anti-inflammatory activity. researchgate.net

Table 3: Examples of QSAR Model Validation Parameters for Acetamide Analogues

QSAR Model TypeCompound SeriesStatistical Parameter (r²)Predictive Ability (q²)
2D-QSAR (GFA-MLR)2-((1H-indol-3-yl)thio)-N-phenyl-acetamides semanticscholar.org0.88610.7864
2D-QSAR (GFA-ANN)2-((1H-indol-3-yl)thio)-N-phenyl-acetamides semanticscholar.org0.89800.8884
3D-QSAR (CoMFA_SE)2-((1H-indol-3-yl)thio)-N-phenyl-acetamides semanticscholar.org0.9250.59
3D-QSAR (CoMSIA_EAD)2-((1H-indol-3-yl)thio)-N-phenyl-acetamides semanticscholar.org0.9290.767

r² (squared correlation coefficient) measures the goodness of fit of the model. q² (squared cross-validation correlation coefficient) measures the predictive ability of the model.

These QSAR models provide valuable guidance for designing new analogues of this compound with potentially enhanced activity.

Future Directions and Research Opportunities

Design of Novel N-Ethyl-N-piperidin-3-yl-acetamide Analogues with Enhanced Potency, Selectivity, and Metabolic Stability

The development of novel analogues of this compound represents a critical step in optimizing its potential therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to enhance potency, improve selectivity for specific biological targets, and increase metabolic stability. For instance, research on related N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors demonstrated that the introduction of a basic amine and optimization of binding elements could enhance inhibitory activity by 65,000-fold. nih.govresearchgate.net Similarly, the design of indole-quinazolinone based hybrid analogues with an oxoacetamide warhead has yielded potent pancreatic lipase (B570770) inhibitors. rsc.org These examples highlight the potential for significant improvements in the pharmacological profile of this compound through targeted chemical modifications.

Exploration of New Therapeutic Applications Beyond Current Indications

Given that the current indications for this compound are not well-established, a broad exploration of its therapeutic potential is warranted. The piperidine (B6355638) moiety is a common scaffold in a wide range of biologically active compounds, including analgesics, antivirals, and central nervous system agents. For example, ohmefentanyl, a potent analgesic, features a piperidine ring. nih.gov Furthermore, novel carbazole-based acetamides linked to benzofuran-triazoles have been investigated as potential anti-SARS-CoV-2 agents. nih.govmdpi.com This suggests that this compound and its future analogues could be screened against a diverse array of biological targets to uncover new therapeutic applications.

Advanced Computational Modeling for Precise Mechanism of Action Elucidation

Advanced computational modeling techniques, such as molecular docking and induced fit docking (IFD), can provide invaluable insights into the precise mechanism of action of this compound. These methods can predict the binding affinity and interaction patterns of the compound with various biological targets. For instance, in the development of renin inhibitors, the crystal structure of a compound in complex with human renin was resolved at 2.25 Å, revealing key binding modes. researchgate.net Similarly, molecular docking studies on potential SARS-CoV-2 inhibitors identified crucial interactions with the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com Applying these computational approaches to this compound could help identify its primary targets and guide the design of more effective analogues.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound is a promising research direction. Strategies such as encapsulation in nanoparticles, conjugation to targeting ligands, or formulation into prodrugs could enhance the compound's delivery to specific tissues or cells. While direct research on delivery systems for this specific compound is not available, the principles of targeted drug delivery are well-established and could be applied to improve its pharmacokinetic and pharmacodynamic properties.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research

The integration of omics technologies, such as proteomics and metabolomics, in the preclinical evaluation of this compound can offer a systems-level understanding of its biological effects. Proteomics can identify the proteins that interact with the compound, while metabolomics can reveal its impact on cellular metabolic pathways. This comprehensive approach can help to elucidate the mechanism of action, identify biomarkers of efficacy and toxicity, and uncover potential new therapeutic targets. For example, coingestion of alcohol with methylphenidate, another piperidine derivative, has been shown to increase its plasma levels, an effect that could be further investigated using metabolomics. wikipedia.org

Investigation of Stereoisomer-Specific Pharmacological and Metabolic Profiles

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as different stereoisomers. It is well-documented that stereoisomers of a drug can exhibit significantly different pharmacological and metabolic profiles. For instance, a study on the stereoisomers of ohmefentanyl, a compound with three chiral centers, revealed extreme differences in analgesic activity, with the most potent isomer being thousands of times more active than its antipode. nih.gov Therefore, the synthesis and separate evaluation of the individual stereoisomers of this compound are crucial to identify the most active and safest enantiomer for further development.

Q & A

Q. What safety protocols should be followed when handling N-Ethyl-N-piperidin-3-yl-acetamide in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood or well-ventilated area to prevent inhalation of vapors or aerosols .
  • Store in sealed containers in cool, dry conditions to minimize degradation risks .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity and identify impurities .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to quantify purity (>99%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the critical storage parameters to prevent degradation of this compound?

Methodological Answer:

  • Store at 2–8°C in amber glass containers to avoid photodegradation .
  • Maintain anhydrous conditions using desiccants to prevent hydrolysis of the acetamide group .
  • Regularly monitor storage stability via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can researchers quantify this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) for sensitivity in serum or tissue homogenates .
  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Methodological Answer:

  • Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency between piperidine and ethyl acetamide precursors .
  • Catalyst Screening : Evaluate coupling agents like EDC/HOBt for amide bond formation, monitoring by TLC or in situ FTIR .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .

Q. What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., oxidative deethylation) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or cytochrome P450-mediated reactions .

Q. How do stereoelectronic effects of the piperidine ring influence biological activity in receptor binding studies?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs) using AutoDock Vina to assess binding affinity variations with ring puckering .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., fluorination at C-2) and compare IC50_{50} values in functional assays .

Q. How can contradictions in NMR data (e.g., chemical shift discrepancies) be resolved for this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify spatial correlations .
  • Variable Temperature NMR : Analyze dynamic effects (e.g., ring inversion) causing signal splitting .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Fragment-Based Design : Systematically modify the ethyl group or piperidine nitrogen to assess hydrophobicity and hydrogen-bonding effects .
  • High-Throughput Screening (HTS) : Test libraries of analogs in cell-based assays (e.g., calcium flux for GPCR activation) .

Q. What methodologies address environmental risks of this compound in ecotoxicity studies?

Methodological Answer:

  • OECD Guideline 201 : Conduct algal growth inhibition tests to determine EC50_{50} values for aquatic toxicity .
  • Biodegradation Assays : Use activated sludge models to evaluate persistence under aerobic/anaerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.